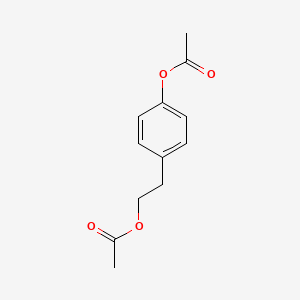

4-(2-Acetoxy-ethyl)phenyl Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(2-Acetoxy-ethyl)phenyl Acetate often involves multi-step chemical processes that include condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution reactions. An example includes the synthesis from ethyl ethanate using ethanol and acetic acid with strong acid catalysts, leading to intermediates useful in medicinal chemistry for inflammation reduction (Zhang, 2005).

Molecular Structure Analysis

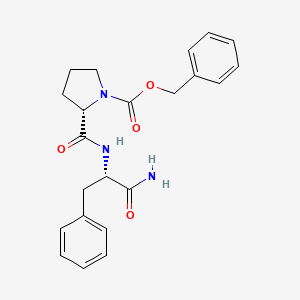

The molecular structure of compounds akin to 4-(2-Acetoxy-ethyl)phenyl Acetate is characterized using techniques like X-ray diffraction and NMR spectroscopy. These compounds typically feature planar or nearly planar arrangements of atoms, contributing to their chemical behavior and reactivity (Baolin et al., 2007).

Chemical Reactions and Properties

4-(2-Acetoxy-ethyl)phenyl Acetate undergoes various chemical reactions, including Lossen rearrangement, which is a method for transforming carboxylic acids into ureas and hydroxamic acids. This process, facilitated by specific reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, allows for the production of ureas without racemization under mild conditions, offering a cost-effective and environmentally friendly method for synthesizing derivatives (Thalluri et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

4-Phenyl-2-butanone, a derivative of 4-(2-Acetoxy-ethyl)phenyl Acetate, is utilized in the synthesis of medicines for inflammation reduction and codeine. The synthesis involves multiple steps, including Claisen's condensation, nucleophilic addition, and substitution reactions, showcasing the compound's versatility in pharmaceutical manufacturing (Jiangli Zhang, 2005).

Biocatalysis in Drug Synthesis

The compound plays a critical role in the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate for several ACE inhibitors. Innovative methods like the use of lipases and membrane reactors have been explored to enhance the efficiency of its production (A. Liese, U. Kragl, H. Kierkels, B. Schulze, 2002).

Green Chemistry in Medicinal Chemistry

Ethyl (4-phenylphenyl)acetate, closely related to 4-(2-Acetoxy-ethyl)phenyl Acetate, is being explored for its potential as a precursor in the synthesis of anti-inflammatory drugs for arthritis treatment. The focus is on identifying environmentally friendly and cost-effective methods, emphasizing the role of green chemistry principles in pharmaceutical research (N. Costa, Andrea L. Pelotte, J. Simard, Christopher A. Syvinski, A. M. Deveau, 2012).

Analytical Chemistry and Drug Purity Assessment

In the realm of analytical chemistry, the compound is significant in assessing the purity and impurity profiles of drug substances. Techniques like liquid chromatography-mass spectrometry are used to analyze the compound's presence and quantify its levels in various drug formulations (A. Thomasberger, F. Engel, K. Feige, 1999).

Material Science and Catalysis

Research has also delved into the applications of 4-(2-Acetoxy-ethyl)phenyl Acetate in material science, particularly in catalysis. Studies focus on its role in facilitating chemical reactions like alcoholysis, showcasing its potential in the development of new catalytic systems (R. Cacciapaglia, L. Mandolini, D. Reinhoudt, W. Verboom, 1992).

Propiedades

IUPAC Name |

2-(4-acetyloxyphenyl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)15-8-7-11-3-5-12(6-4-11)16-10(2)14/h3-6H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBAXMAMWTZVRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)